molecular formula C14H14N2O3 B291267 2,4-dimethoxy-N-(2-pyridinyl)benzamide

2,4-dimethoxy-N-(2-pyridinyl)benzamide

Cat. No.: B291267
M. Wt: 258.27 g/mol
InChI Key: MZZTWEZESLNONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-N-(2-pyridinyl)benzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted benzene core linked via an amide bond to a 2-pyridinyl group. This compound serves as a scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural flexibility allows for modifications at both the methoxy-substituted benzene ring and the pyridinyl moiety, enabling exploration of structure-activity relationships (SAR) .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2,4-dimethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C14H14N2O3/c1-18-10-6-7-11(12(9-10)19-2)14(17)16-13-5-3-4-8-15-13/h3-9H,1-2H3,(H,15,16,17)

InChI Key

MZZTWEZESLNONY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=N2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=N2)OC

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns on the Benzamide Core

Key Variations :

  • Methoxy Group Positioning :
    • 3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide (Binding Energy: -8.57 kcal/mol) exhibits stronger binding to FGFR-1 compared to analogs with 2,4-dimethoxy configurations, likely due to optimized hydrogen bonding with residues like Glu A:562 and Ala A:564 .
    • 2,4-Dimethoxy analogs (e.g., 2,4-dimethoxy-N-(2-naphthyl)benzamide) prioritize lipophilicity (molecular weight: 307.34 g/mol) over polar interactions, favoring membrane permeability .

Table 1: Impact of Methoxy Positioning on Binding Affinity

Compound Methoxy Positions Binding Energy (kcal/mol) Key Interactions
3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide 3,4 -8.57 Hydrogen bonds, π-alkyl
2,4-Dimethoxy-N-(2-pyridinyl)benzamide 2,4 N/A* N/A

Heterocyclic Amine Modifications

Pyridinyl vs. Other Heterocycles :

  • 2-Pyridinyl Group: Present in the parent compound, this group may engage in π-π stacking or hydrogen bonding with biological targets, as seen in A3 adenosine receptor ligands like VUF 8504 (4-methoxy-N-(3-(2-pyridinyl)-1-isoquinolyl)benzamide) .
  • 2,4-Dimethoxy-N-[5(6)-nitrobenzimidazol-2-yl]benzamide (MW: 324.39 g/mol) demonstrates antiproliferative activity, attributed to the benzimidazole moiety’s planar structure intercalating with DNA .

Pyrimidine/Naphthyl Substitutions :

  • 2,4-Dimethoxy-N-(2-naphthyl)benzamide (MW: 307.34 g/mol) leverages the naphthyl group’s bulkiness to enhance hydrophobic interactions, though this may reduce solubility .

Functional Group Additions and Their Effects

  • Sulfonyl and Thiophene Modifications :
    • NS5 RdRp inhibitors like 5-(5-(3-hydroxyprop-1-yn-1-yl)thiophen-2-yl)-2,4-dimethoxy-N-((3-methoxyphenyl)sulfonyl)benzamide (Compound 27) combine thiophene and sulfonyl groups, improving target specificity through steric and electronic effects .
  • Oxygenated Side Chains :
    • 2,4-Dimethoxy-N-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)benzamide uses a tetrahydropyran-protected hydroxyl group, enabling controlled deprotection for staged synthesis .

Table 2: Molecular Weights and Key Modifications

Compound Molecular Weight (g/mol) Key Substituent
2,4-Dimethoxy-N-(2-pyridinyl)benzamide ~259* 2-Pyridinyl
2,4-Dimethoxy-N-(5-nitrothiazol-2-yl)benzamide ~324 Nitrothiazole
2,4-Dimethoxy-N-(2-naphthyl)benzamide 307.34 Naphthyl
3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide N/A Pyrazolyl, 3,4-methoxy

*Calculated based on molecular formula C14H14N2O3.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.